4-Bromo-5-nitrothiophene-3-carbonitrile
Description
4-Bromo-5-nitrothiophene-3-carbonitrile is a heterocyclic aromatic compound featuring a thiophene ring substituted with bromine (Br), nitro (NO₂), and nitrile (CN) groups. These substituents confer unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical chemistry, and materials science. The bromine atom enhances reactivity in cross-coupling reactions, the nitro group provides electron-withdrawing effects, and the nitrile group offers versatility in further functionalization.
Properties
Molecular Formula |
C5HBrN2O2S |
|---|---|
Molecular Weight |
233.04 g/mol |
IUPAC Name |
4-bromo-5-nitrothiophene-3-carbonitrile |
InChI |
InChI=1S/C5HBrN2O2S/c6-4-3(1-7)2-11-5(4)8(9)10/h2H |
InChI Key |
BJMAKHBDHBZACP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(S1)[N+](=O)[O-])Br)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzene-Based Analogs
Compounds like 4-Bromo-3-nitrobenzaldehyde (97% purity) and 2-Bromo-3-nitrobenzoic acid (90% purity) share bromo-nitro substitution patterns but on a benzene ring instead of thiophene . Key differences include:
- Electronic Effects : The thiophene ring in the target compound introduces sulfur-based aromaticity, which enhances electron delocalization compared to benzene. This affects reactivity in electrophilic substitutions.
- Applications : Benzene derivatives are often intermediates in dye synthesis, whereas thiophene derivatives are prioritized in optoelectronics due to their conjugated systems .
Table 1: Selected Benzene-Based Analogs
| Compound Name | Molecular Formula | Purity (%) | Key Functional Groups |
|---|---|---|---|
| 4-Bromo-3-nitrobenzaldehyde | C₇H₄BrNO₃ | 97 | Br, NO₂, CHO |
| 2-Bromo-3-nitrobenzoic acid | C₇H₄BrNO₄ | 90 | Br, NO₂, COOH |
Biphenyl Carbonitriles
3'-Bromo-[1,1'-biphenyl]-4-carbonitrile (similarity score: 0.96) and 5-Bromo-[1,1'-biphenyl]-3-carbonitrile (similarity score: 0.96) are biphenyl systems with bromo and nitrile groups . Comparisons include:
- Structural Rigidity : Biphenyl systems offer planar rigidity, whereas the thiophene ring allows for greater torsional flexibility, influencing crystal packing and solubility.
Pyrazole Derivatives
The compound 4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile () shares bromo, nitro, and nitrile substituents but on a pyrazole core. Key contrasts:
- Heterocyclic Reactivity : Pyrazole’s two adjacent nitrogen atoms facilitate hydrogen bonding and metal coordination, unlike the sulfur-dominated thiophene.
- Crystallography : Single-crystal X-ray studies of the pyrazole derivative (R factor = 0.042) reveal planar geometry, whereas thiophene derivatives may exhibit puckered ring conformations .
Chromene Carbonitriles
Compound 1L (2-amino-5-hydroxy-4-(3-bromophenyl)-4H-chromene-3-carbonitrile) from features a fused benzopyran system with bromo and nitrile groups. Differences include:
- Bioactivity : Chromene derivatives are often bioactive (e.g., antimicrobial), whereas nitro-thiophenes are more commonly used in materials science.
- Synthesis : Chromenes require annulation reactions, while thiophene derivatives are synthesized via electrophilic substitution or cyclization .
Table 2: Chromene vs. Thiophene Derivatives
| Property | Chromene Carbonitrile (1L) | 4-Bromo-5-nitrothiophene-3-carbonitrile |
|---|---|---|
| Core Structure | Benzopyran | Thiophene |
| Key Substituents | Br, CN, NH₂, OH | Br, NO₂, CN |
| Melting Point | Not reported (analog: 223–227°C) | Estimated 180–200°C (inferred) |
| Application Focus | Pharmaceuticals | Materials Science |
Research Findings and Implications
- Reactivity : The nitro group in the target compound likely deactivates the thiophene ring toward electrophilic attack, directing reactions to the bromine site for cross-coupling .
- Crystallography : Pyrazole and thiophene derivatives both benefit from SHELX software for structure refinement, though thiophene’s lower symmetry may require higher-resolution data .
- Synthetic Challenges : Bromine in the 4-position of thiophene may sterically hinder nitration at the 5-position, necessitating optimized conditions (e.g., mixed acids) .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-5-nitrothiophene-3-carbonitrile, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Nucleophilic Substitution : Start with a thiophene precursor (e.g., 3-cyanothiophene). Introduce bromine at the 4-position using brominating agents like NBS (N-bromosuccinimide) under controlled temperatures (0–25°C) .
- Nitration : Nitrate the 5-position with mixed HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration. Monitor reaction progress via TLC or HPLC .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. Yield optimization requires precise stoichiometry and inert atmospheres to minimize side reactions .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., bromine at C4, nitro at C5). Use deuterated DMSO or CDCl₃ as solvents .
- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., in DCM/hexane). Use SHELXL for structure refinement, ensuring R-factors < 0.05. ORTEP-3 can visualize thermal ellipsoids and bond angles .
- IR Spectroscopy : Identify nitrile (C≡N, ~2200 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) groups .
Advanced Research Questions
Q. How can contradictory data in reaction mechanisms for this compound functionalization be resolved?
- Methodology :
- Kinetic Studies : Compare reaction rates under varying conditions (e.g., solvent polarity, temperature) to identify rate-determining steps. Use UV-Vis spectroscopy for real-time monitoring .
- Computational Modeling : Apply DFT (Density Functional Theory) to map transition states and electron density distributions (software: Gaussian, VASP). Validate with isotopic labeling (e.g., ¹⁵N in nitro groups) .
- Cross-Validation : Replicate experiments using alternative reagents (e.g., AgNO₃ vs. CuBr for bromination) and compare results via LC-MS .
Q. What computational strategies predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?
- Methodology :
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to identify electron-deficient sites. Software: GAMESS or ORCA .
- Molecular Dynamics (MD) Simulations : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways. Tools: AMBER or GROMACS.
- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent effects (e.g., nitro vs. cyano groups) with experimental yields .
Q. How is regioselectivity analyzed in substitution reactions involving this compound?
- Methodology :
- Competitive Reactivity Experiments : React with diverse nucleophiles (e.g., amines, thiols) and quantify products via GC-MS or ¹H NMR .
- Crystallographic Data : Compare X-ray structures of intermediates to identify steric/electronic influences. Use SHELXD for phase refinement .
- Electrostatic Potential Maps : Generate maps (software: Multiwfn) to visualize charge distribution and predict attack sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
